molecular formula C8H19ClN2O3S B1525016 2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride CAS No. 1306604-19-2

2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride

Cat. No. B1525016
M. Wt: 258.77 g/mol
InChI Key: YWWSHAJCIBYKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride” is a chemical compound with the molecular formula C8H19ClN2O3S and a molecular weight of 258.76 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride” is represented by the formula C8H19ClN2O3S . This indicates that the molecule is composed of 8 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

  • The compound has been utilized in the synthesis of α-chloro-enamines, showcasing its role in the addition reactions with ynamines to yield compounds with significant stability and potential applications in chemical synthesis R. Buyle & H. G. Viehe, 1968.
  • It also plays a crucial role in the one-pot synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides, demonstrating its efficacy in nucleophilic addition reactions and the development of heterocyclic compounds I. Rozentsveig et al., 2013.

Materials Science and Corrosion Inhibition

  • Research on 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) and N-(isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide (TSM) highlights their potential as inhibitors for mild steel corrosion in acidic environments, indicating the compound's significance in materials science and industrial applications Hari Kumar Sappani & S. Karthikeyan, 2014.

Pharmacology and Drug Design

  • Sulfonopeptides, as sulfur analogues of natural peptides, have seen extensive use as enzyme inhibitors, with 2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride playing a role in their synthesis. These compounds are particularly valued for their ability to mimic the transition-state analogues of hydrolysis, offering insights into potential therapeutic applications Jiaxi Xu, 2021.

properties

IUPAC Name

2-amino-N-(oxan-2-ylmethyl)ethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S.ClH/c9-4-6-14(11,12)10-7-8-3-1-2-5-13-8;/h8,10H,1-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWSHAJCIBYKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CNS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride

CAS RN

1306604-19-2
Record name Ethanesulfonamide, 2-amino-N-[(tetrahydro-2H-pyran-2-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306604-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride
Reactant of Route 5
2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.